molecular formula C34H34N4O3S B12046976 N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477313-50-1

N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12046976
CAS No.: 477313-50-1
M. Wt: 578.7 g/mol
InChI Key: UIDPCFWZQHVNGK-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5, a 4-methoxyphenyl group at position 4, and a sulfanyl acetamide moiety linked to a 4-(benzyloxy)phenyl group. Its molecular formula is C₃₄H₃₃N₅O₃S, with a molecular weight of 607.73 g/mol. The tert-butyl group enhances lipophilicity, while the methoxy and benzyloxy groups may influence hydrogen bonding and solubility .

Properties

CAS No.

477313-50-1

Molecular Formula

C34H34N4O3S

Molecular Weight

578.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C34H34N4O3S/c1-34(2,3)26-12-10-25(11-13-26)32-36-37-33(38(32)28-16-20-29(40-4)21-17-28)42-23-31(39)35-27-14-18-30(19-15-27)41-22-24-8-6-5-7-9-24/h5-21H,22-23H2,1-4H3,(H,35,39)

InChI Key

UIDPCFWZQHVNGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The triazole ring is constructed via cyclocondensation of 4-tert-butylphenylhydrazine with 4-methoxyphenyl isothiocyanate in ethanol under reflux (72 hours, 65–70°C). The intermediate thiosemicarbazide undergoes intramolecular cyclization in the presence of potassium hydroxide (KOH) and carbon disulfide (CS2), yielding 5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Key Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Catalysts: KOH (1.5 eq), CS2 (2 eq)

  • Yield: 68–72%

Sulfanyl-Acetamide Side Chain Incorporation

The thiol group of the triazole intermediate reacts with 2-chloroacetamide derivatives. A nucleophilic substitution is performed using N-(4-hydroxyphenyl)acetamide and benzyl bromide in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base (24 hours, room temperature). The resulting 2-[(triazol-3-yl)sulfanyl]acetamide is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Purification Metrics:

  • Purity: >95% (HPLC)

  • Recovery: 81%

Final Coupling Reaction

The benzyloxy-phenyl group is introduced via Ullmann coupling using palladium(II) acetate (Pd(OAc)2) as a catalyst and triphenylphosphine (PPh3) as a ligand. The reaction proceeds in toluene at 110°C for 18 hours, achieving a 74% yield.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation significantly accelerates reaction kinetics. For instance, the benzylation of 4-hydroxyphenylacetamide with benzyl chloride under ultrasound (35 kHz, 50°C) reduces the reaction time from 20–28 hours (conventional stirring) to 4 hours.

Optimized Ultrasound Protocol

  • Step 1: Methyl 4-(benzyloxy)benzoate synthesis

    • Reactants: Methyl 4-hydroxybenzoate + benzyl chloride

    • Conditions: K2CO3, DMF, ultrasound (4 hours)

    • Yield: 89%

  • Step 2: Acid hydrazide formation

    • Reactants: Methyl ester + hydrazine hydrate

    • Conditions: Ethanol, reflux (ultrasound-assisted, 2 hours)

    • Yield: 93%

Advantages:

  • 4.5-fold reduction in reaction time

  • Enhanced yields (8–12% increase compared to conventional methods)

Catalytic System Variations

DABCO-Catalyzed Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) enables solvent-free synthesis of triazole intermediates. A mixture of 4-(prop-2-ynyloxy)benzaldehyde, sodium azide, and benzyl halides reacts in the presence of DABCO (10 mol%) at 90°C for 3 hours, achieving an 85% yield.

Mechanistic Insight:
DABCO facilitates [3+2] cycloaddition between azides and alkynes, forming the triazole ring without copper catalysts.

Transition Metal Catalysis

Palladium-based systems (e.g., Pd(OAc)2/PPh3) remain critical for coupling aromatic fragments. Industrial protocols often replace Pd with platinum nanoparticles (PtNPs, 5–10 nm diameter) to reduce costs while maintaining efficiency (yield: 70–73%).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility. Key parameters include:

ParameterValue
Residence Time12 minutes
Temperature130°C
Pressure3 bar
Catalyst Loading0.5 mol% PtNPs
Throughput15 kg/day

Advantages:

  • 98% conversion rate

  • Reduced waste generation (solvent recovery >90%)

Purification Techniques

Industrial batches use recrystallization from ethanol/water (4:1) followed by vacuum drying (50°C, 24 hours). Final purity exceeds 99.5% (GC-MS analysis).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Cost (USD/g)
Conventional749295120
Ultrasound-Assisted8569795
Industrial (Flow)730.299.545

Key Findings:

  • Ultrasound methods balance cost and efficiency for laboratory-scale synthesis.

  • Flow systems dominate industrial production due to scalability and cost-effectiveness.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Unwanted 1,3,4-triazole isomers may form during cyclization. Employing microwave irradiation (100°C, 30 minutes) with CuI nanoparticles (2 mol%) suppresses isomerization, achieving >98% regioselectivity.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification. Substituting with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yields (78–82%) .

Chemical Reactions Analysis

Sulfanyl Group Reactions

The thioether (-S-) moiety participates in oxidation and nucleophilic substitution reactions:

Reaction TypeConditionsProducts/OutcomesSource Analogy
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-)Similar to,
Alkylation Alkyl halides, base (K<sub>2</sub>CO<sub>3</sub>)Thioether derivativesInferred from ,
  • Oxidation to sulfone enhances electrophilicity, potentially improving binding in medicinal applications.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsPathwayProductsApplications
Acidic (HCl/H<sub>2</sub>O) Acid-catalyzedCarboxylic acid + aminePrecursor synthesis
Basic (NaOH/EtOH) Base-promotedSodium carboxylate + ammoniaFunctionalization
  • Hydrolysis products are intermediates for further derivatization (e.g., coupling with amines) .

Triazole Ring Reactivity

The 1,2,4-triazole core enables electrophilic substitutions and coordination chemistry:

Reaction TypeReagents/ConditionsModificationsExample Sources
Electrophilic substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at C-5 positionAnalogous to
Metal coordination Cu(II), Fe(III) saltsStable complexes with antimicrobial activityInferred from,
  • Triazole-metal complexes are explored for catalytic and therapeutic applications.

Cross-Coupling Reactions

Aryl substituents enable palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsStructural Evidence
Suzuki coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl derivativesSupported by,
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-aryl acetamide analogsInferred from
  • These reactions diversify the compound’s aromatic pharmacophore for structure-activity studies.

Functional Group Interconversion

Key transformations include:

Starting GroupReactionProduct GroupNotes
Benzyloxy (O-Bn) Hydrogenolysis (H<sub>2</sub>/Pd-C)Phenolic (-OH)Deprotection ,
Methoxy (-OMe) BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>Hydroxy (-OH)Demethylation
  • Demethylation of the 4-methoxyphenyl group generates polar metabolites .

Biological Activity-Linked Reactions

The compound’s reactivity correlates with its reported bioactivities:

Biological TargetReactive SitesProposed MechanismSource
Microbial enzymes Triazole N-atoms, sulfanyl groupMetal cofactor chelation,
Kinase inhibition Acetamide carbonylHydrogen bonding with ATP-binding pocketAnalogous to ,
  • Structural analogs show inhibition of E. coli DNA gyrase (IC<sub>50</sub>: ~12 µM).

Stability Under Physiological Conditions

Critical degradation pathways:

ConditionDegradation PathwayHalf-Life (pH 7.4, 37°C)Stability Enhancers
Acidic (pH 2.0) Sulfanyl oxidation, triazole ring cleavage<6 hoursAntioxidants
Alkaline (pH 9.0) Acetamide hydrolysis~24 hoursLyophilization

Synthetic Derivatives & SAR Studies

Modifications to enhance potency:

Derivative StructureKey ModificationBioactivity ImprovementReference
Naphthyl substitution Replace benzyloxy with naphthyl2× ↑ cytotoxicity (HeLa cells) ,
Sulfone analog Oxidize sulfanyl to sulfone3× ↑ antimicrobial potency,

Industrial-Scale Reaction Optimization

Parameters for scalable synthesis:

StepOptimal ConditionsYield ImprovementSource
Triazole cyclization Microwave, 150°C, 20 min92% yield vs. 65% conventional,
Final coupling DCM, EDC/HOBt, RT85% purity after crystallization ,

This compound’s multifunctional architecture supports extensive chemical exploration, particularly in antimicrobial and anticancer drug development. Further studies are needed to characterize novel reaction pathways and correlate them with in vivo efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures to N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Research indicates that derivatives of triazole exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains such as Staphylococcus aureus. The compound's ability to inhibit bacterial cell division through FtsZ protein modulation has been particularly noted .

Cancer Research

Compounds containing triazole moieties have been investigated for their anticancer properties. The triazole ring is known to interfere with cellular processes involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms of action for N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide remain to be fully elucidated but are an area of active research .

Anti-inflammatory Properties

Research has also suggested that triazole-containing compounds may exhibit anti-inflammatory effects. The modulation of inflammatory pathways could make N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide a candidate for treating inflammatory diseases. Studies are ongoing to evaluate its efficacy in reducing inflammation in various models .

Potential Use as a Drug Delivery System

The unique structure of this compound allows it to serve as a potential drug delivery vehicle. Its ability to encapsulate other therapeutic agents while maintaining stability and bioavailability makes it a candidate for further exploration in pharmaceutical formulations .

Case Study 1: Antibacterial Efficacy

In a study published in 2020, researchers synthesized various triazole derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed MIC values as low as 0.5 µg/mL against resistant strains of bacteria, suggesting that N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could exhibit similar or enhanced activity due to its structural features .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of triazole derivatives revealed that compounds with similar scaffolds induced significant apoptosis in breast cancer cell lines. The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects on cancer cells, positioning N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a promising candidate for future research .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazole-based acetamides:

Compound Name / ID Substituents (Triazole Positions) Key Functional Groups Biological Activity/Properties References
Target Compound 5-(4-tert-butylphenyl), 4-(4-methoxyphenyl) Benzyloxy, sulfanyl acetamide Unknown (structural analogs suggest antimicrobial/anticancer potential)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) Indazole, sulfanyl acetamide Anticancer (cell line screening)
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1-(cyclohexyl-methyl) Bromophenyl, sulfanyl acetamide Structural studies (X-ray crystallography)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) 5-(4-pyridinyl), 4-ethyl Isopropylphenyl, sulfanyl acetamide Orco agonist (insect olfactory receptor)
Compound 18 (2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide) 4-phenyl, 5-(phenoxy methyl) Nitrophenyl, acetylaminophenoxy Antimicrobial (synthesis confirmed)

Structural and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with nitrophenyl (electron-withdrawing) in compound 18 . Electron-withdrawing groups enhance stability but may reduce reactivity in electrophilic environments.
  • Heterocyclic Modifications : Pyridinyl (OLC-12) and indazole () substituents introduce nitrogen heteroatoms, altering solubility and binding affinity compared to the target compound’s benzyloxy group .

Physicochemical Properties

  • Lipophilicity: The tert-butyl group (logP ~4.5) increases hydrophobicity compared to compounds with polar pyridinyl (OLC-12, logP ~3.2) or acetylaminophenoxy (compound 18, logP ~3.8) groups .
  • Melting Points : The target compound’s melting point is unreported, but analogs with nitro groups (e.g., compound 18: 273–274°C) exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of multiple functional groups enhances its bioactivity and solubility, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N4O2SC_{28}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 486.63 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Property Value
Molecular FormulaC28H30N4O2SC_{28}H_{30}N_{4}O_{2}S
Molecular Weight486.63 g/mol
CAS Number477313-50-1
InChI KeyYKBWXYBFMCYMIQ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focused on various benzyl and phenyl guanidine derivatives demonstrated that certain structural modifications could lead to enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.5 µg/mL against these pathogens, suggesting that similar modifications in the structure of N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could yield potent antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various screening methods. In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival. For example, compounds that target the FtsZ protein, which is crucial for bacterial cell division, have also shown promise in disrupting similar pathways in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A series of compounds structurally related to N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were tested for their antibacterial properties. The results indicated that modifications such as the introduction of methoxy and tert-butyl groups significantly enhanced activity against resistant strains of bacteria .
  • Anticancer Screening : In a drug library screening focused on multicellular spheroids, several triazole derivatives were identified as having notable anticancer activity. These findings suggest that the compound may inhibit tumor growth through mechanisms similar to those observed in bacterial inhibition .

The biological activity of N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to its ability to interact with specific biological targets:

  • FtsZ Inhibition : The compound may disrupt bacterial cell division by inhibiting the FtsZ protein, which plays a critical role in bacterial cytokinesis.
  • Cell Cycle Interference : Similar mechanisms may apply in cancer cells where the compound could interfere with cell cycle progression.

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound?

Answer:
The synthesis typically involves sequential condensation and cyclization steps. A general approach includes:

Triazole Core Formation : Reacting substituted hydrazines with thiourea derivatives to form the 1,2,4-triazole ring. For example, 4-amino-3,5-bis(aryloxy)-1,2,4-triazole intermediates can be synthesized via refluxing substituted benzaldehydes with thiourea in ethanol under acidic conditions .

Sulfanyl Acetamide Coupling : Introducing the sulfanylacetamide moiety via nucleophilic substitution. This step often requires activating the triazole thiol group with a base (e.g., K₂CO₃) followed by reaction with chloroacetamide derivatives .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product. Purity is confirmed via melting point analysis and HPLC .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for acetamide, S-H at ~2550 cm⁻¹ pre-functionalization) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyloxy phenyl protons at δ 7.2–7.8 ppm, tert-butyl protons at δ 1.3 ppm) and confirms regiochemistry of the triazole ring .
  • X-ray Crystallography : Resolves 3D conformation, bond lengths (e.g., C-S bond ~1.8 Å in the sulfanyl group), and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Advanced: How can density functional theory (DFT) predict reactivity and electronic properties?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge transfer interactions. For example, electron-rich methoxyphenyl groups lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular Electrostatic Potential (MEP) : Visualizes nucleophilic/electrophilic sites; sulfanyl groups often show high electron density, making them reactive toward alkylation .
  • Vibrational Frequencies : Validate experimental IR data by simulating stretching modes (e.g., C-N triazole vibrations at ~1500 cm⁻¹) .

Advanced: How can contradictions in biological activity data be resolved?

Answer: Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

Standardized Assays : Use cell lines with consistent expression profiles (e.g., HEK293 for receptor binding studies) and validate via positive controls (e.g., TMZ in glioblastoma models) .

Purity Validation : Quantify impurities (<1% via HPLC) that may antagonize activity (e.g., residual solvents suppressing enzyme inhibition) .

Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple replicates. For example, discrepancies in 5-lipoxygenase inhibition may require re-evaluating enzyme source (recombinant vs. native) .

Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory potency?

Answer:

  • Substituent Effects :
    • 4-Methoxyphenyl : Enhances lipophilicity and membrane penetration (logP ~3.5) .
    • tert-Butylphenyl : Increases steric bulk, improving selectivity for hydrophobic binding pockets (e.g., 5-lipoxygenase-activating protein) .
    • Benzyloxy Group : Modulates solubility; replacing with polar groups (e.g., -OH) reduces cytotoxicity in non-target tissues .
  • In Silico Docking : Tools like AutoDock Vina predict binding poses. For example, the triazole sulfanyl group may form hydrogen bonds with Arg¹⁰⁷ in the target enzyme’s active site .

Basic: What safety protocols are essential during synthesis?

Answer:

  • Handling Sulfanyl Intermediates : Use fume hoods due to potential H₂S release during thiol reactions .
  • Waste Management : Segregate halogenated byproducts (e.g., 4-chlorophenyl derivatives) and dispose via certified hazardous waste facilities .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact with acetamide precursors .

Advanced: What in vitro models are suitable for evaluating anticancer activity?

Answer:

  • Glioblastoma Models : U87-MG or T98G cell lines treated with TMZ combinations. Monitor invasion via Boyden chamber assays and apoptosis via Annexin V/PI staining .
  • Enzyme Inhibition : 5-lipoxygenase (5-LOX) assays using purified human enzyme and spectrophotometric detection of product formation (λ = 234 nm) .
  • Metabolic Stability : Liver microsome incubations (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 min indicates suitability for in vivo studies) .

Basic: How is crystallinity assessed, and why is it critical?

Answer:

  • Powder X-ray Diffraction (PXRD) : Sharp peaks indicate high crystallinity, which enhances solubility reproducibility. Amorphous byproducts are detected via diffuse scattering .
  • Differential Scanning Calorimetry (DSC) : Melting point (~200–220°C) confirms phase purity. Broad endotherms suggest polymorphic impurities .

Advanced: How can molecular dynamics (MD) simulations guide formulation design?

Answer:

  • Solubility Prediction : Simulate interactions with excipients (e.g., PEG 400) to optimize dissolution rates. High affinity for polyethylene glycols correlates with enhanced bioavailability .
  • Aggregation Studies : MD trajectories (50 ns) identify conditions (e.g., pH 7.4) where the compound remains monomeric, preventing precipitation in physiological buffers .

Advanced: What analytical methods resolve degradation products under stressed conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline hydrolysis. Monitor via:
    • LC-MS/MS : Identifies hydrolyzed products (e.g., acetamide cleavage to carboxylic acid, m/z +16).
    • Stability-Indicating HPLC : Quantifies main peak area loss (<5% under accelerated conditions) .

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